molecular formula C21H24O3 B14297245 3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one CAS No. 116473-63-3

3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one

Cat. No.: B14297245
CAS No.: 116473-63-3
M. Wt: 324.4 g/mol
InChI Key: CPEHTDSISWXBQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one typically involves the reaction of 4-(hexyloxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities, as it can modify proteins and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of the hexyloxy group and the enone configuration contribute to its distinct properties compared to similar compounds .

Properties

CAS No.

116473-63-3

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-hexoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H24O3/c1-2-3-4-7-16-24-18-13-10-17(11-14-18)12-15-21(23)19-8-5-6-9-20(19)22/h5-6,8-15,22H,2-4,7,16H2,1H3

InChI Key

CPEHTDSISWXBQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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